4-iodo-N-methylpyridin-3-amine

Nucleophilic aromatic substitution Pyridinium salt stability Halogen bond donor design

4-Iodo-N-methylpyridin-3-amine is a heterocyclic aryl iodide belonging to the class of N-methyl-3-aminopyridines. It bears a single iodine atom at the pyridine 4-position and an N-methylamino group at the 3-position, with a molecular formula of C₆H₇IN₂ and a molecular weight of 234.04 g·mol⁻¹.

Molecular Formula C6H7IN2
Molecular Weight 234.04 g/mol
Cat. No. B8681744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-iodo-N-methylpyridin-3-amine
Molecular FormulaC6H7IN2
Molecular Weight234.04 g/mol
Structural Identifiers
SMILESCNC1=C(C=CN=C1)I
InChIInChI=1S/C6H7IN2/c1-8-6-4-9-3-2-5(6)7/h2-4,8H,1H3
InChIKeyPWMZNWDOQKHJGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodo-N-methylpyridin-3-amine (CAS 438579-35-2): A Positionally Defined Halogenated Pyridine Building Block for Cross-Coupling-Driven Medicinal Chemistry


4-Iodo-N-methylpyridin-3-amine is a heterocyclic aryl iodide belonging to the class of N-methyl-3-aminopyridines. It bears a single iodine atom at the pyridine 4-position and an N-methylamino group at the 3-position, with a molecular formula of C₆H₇IN₂ and a molecular weight of 234.04 g·mol⁻¹ . The compound exists as a crystalline solid with moderate solubility in polar organic solvents and a computed LogP of approximately 1.73 . Its defining structural feature is the juxtaposition of the iodo substituent para to the ring nitrogen and ortho to the N-methylamino group, which establishes a reactivity profile distinct from its 3-iodo positional isomer (CAS 680859-97-6) and its bromo/chloro halogen congeners. This regiochemistry confers a predictable vector for palladium-catalyzed cross-coupling while retaining the N-methylamino moiety as a site for subsequent functionalization or pharmacophore engagement [1].

Why 4-Iodo-N-methylpyridin-3-amine Cannot Be Replaced by Generic Halogenated Pyridin-3-amine Analogs in Precision Synthesis


Substituting 4-iodo-N-methylpyridin-3-amine with a seemingly analogous compound—such as its 3-iodo positional isomer, its 4-bromo congener, or even the non-methylated 3-amino-4-iodopyridine—introduces quantifiable differences in reactivity, selectivity, and physicochemical properties that can derail a synthetic sequence or a structure-activity relationship study. The iodine position (4- vs. 3-) dictates susceptibility to nucleophilic displacement after N-methylpyridinium salt formation [1]. The halogen identity (I vs. Br vs. Cl) governs both the rate and the mechanistic pathway of oxidative addition to palladium(0), with iodo substrates following a concerted mechanism while bromo and chloro substrates proceed via an SNAr-type pathway [2]. Furthermore, the computed lipophilicity (LogP) differs by approximately 0.34 log units between the 4-iodo and 3-iodo positional isomers, a magnitude sufficient to alter membrane permeability and protein binding in a biological context . These differences are not cosmetic; they are mechanistically grounded and experimentally measurable, as detailed in the quantitative evidence below.

Quantitative Differentiation Evidence for 4-Iodo-N-methylpyridin-3-amine vs. Closest Analogs


Positional Isomer Reactivity: 4-Halogenopyridinium Susceptibility to Nucleophilic Substitution vs. 3-Halogenopyridinium Stability

The 4-iodo-N-methylpyridinium cation derived from 4-iodo-N-methylpyridin-3-amine is susceptible to nucleophilic substitution at the iodine-bearing carbon, whereas the corresponding 3-iodopyridinium isomer (derived from 3-iodo-N-methylpyridin-4-amine, CAS 680859-97-6) is far more stable against nucleophilic attack. Wendt et al. (2024) demonstrated this divergent reactivity through crystallographic and reactivity studies of N-alkyl-bromo-/iodo-pyridinium salts: 'While the halogen atom of 4-halogenopyridinium is susceptible to nucleophilic substitution, 3-halogenopyridinium ions are far more stable against nucleophilic attacks' [1]. This means the target compound can serve as a reactive electrophilic handle at the 4-position for deliberate C–N or C–O bond formation after N-methylation, a capability unavailable in the 3-iodo isomer.

Nucleophilic aromatic substitution Pyridinium salt stability Halogen bond donor design

Halogen Bond Donor Strength: Iodopyridinium vs. Bromopyridinium Cation Interaction Distances

In crystalline N-methyl-halogenopyridinium salts, the iodine-bearing cation forms consistently shorter and stronger halogen bonds than the corresponding bromine-bearing cation. A systematic crystallographic study of (3-XpyMe)₃[M(CN)₆] salts revealed halogen bond distances I···N of 2.789(7)–3.116(7) Å (normalized radius R_IN = 0.790–0.883) vs. Br···N of 2.884(3)–3.166(2) Å (R_BrN = 0.848–0.931) [1]. The iodine interactions are closer to the optimum for halogen bonding (shorter relative to the sum of van der Waals radii), translating to stronger, more directional interactions. Additionally, a comprehensive database survey and DFT study confirmed that N-methylated iodopyridinium cations always form halogen-bonding contacts with iodide anions shorter than the sum of the vdW radii, while chloropyridinium cations frequently fail to form halogen bonds at all [2].

Halogen bonding Crystal engineering Supramolecular chemistry

Pd-Catalyzed Cross-Coupling Reactivity Order: 4-Iodopyridine Outperforms 4-Bromopyridine with 80–95% Carbonylative Suzuki Yields

In a systematic study of palladium-catalyzed carbonylative Suzuki cross-coupling, mono-iodopyridines consistently outperformed their bromopyridine counterparts. Under optimized conditions, benzoylpyridines were recovered in high yields of 80–95%. The established order of reactivity decreases from iodo- to bromopyridines and from 2-, 4- to 3-substituted halopyridines [1]. Critically, the 4-position (para to the pyridine nitrogen, the position of iodine in the target compound) is the second most reactive position after the 2-position, placing 4-iodo-N-methylpyridin-3-amine in a favorable reactivity tier for cross-coupling. Furthermore, mechanistic studies demonstrate that iodoheteroarenes undergo oxidative addition to Pd(0) via a classical concerted mechanism, whereas bromo and chloro substrates proceed through a slower SNAr-type pathway [2]. This mechanistic divergence has practical consequences: the iodo compound can couple under milder conditions with shorter reaction times and lower catalyst loadings.

Suzuki-Miyaura coupling Carbonylative cross-coupling Palladium catalysis

Computed Lipophilicity (LogP) Differentiation: 4-Iodo vs. 3-Iodo Positional Isomer

The computed octanol/water partition coefficient (LogP) for 4-iodo-N-methylpyridin-3-amine (CAS 438579-35-2) is 1.7279 , whereas its positional isomer 3-iodo-N-methylpyridin-4-amine (CAS 680859-97-6) has a reported LogP of 2.07 . The ΔLogP of approximately 0.34 units corresponds to a roughly 2.2-fold difference in lipophilicity, a magnitude that can meaningfully influence passive membrane permeability, plasma protein binding, and nonspecific tissue distribution in a biological setting. For context, the chloro analog 4-chloro-N-methylpyridin-3-amine has a reported LogP of 1.84970 , and the 6-chloro-4-iodo derivative (CAS 825643-59-2) has a predicted LogP substantially higher due to the additional halogen.

Lipophilicity ADME prediction Positional isomer differentiation

Documented Role as a Key Synthetic Intermediate in IL-17A Modulator Drug Discovery (Patent WO2021239743A1)

4-Iodo-N-methylpyridin-3-amine is explicitly disclosed as a synthetic intermediate in the preparation of IL-17A modulator compounds claimed in patent WO2021239743A1 [1]. The synthesis proceeds via reduction of 3-amino-4-iodopyridine with lithium aluminium hydride and trifluoroacetic acid in tetrahydrofuran (2.5 h reaction time) to afford the target compound, which is then elaborated via Pd-catalyzed cross-coupling to construct biaryl pharmacophores that engage the IL-17A/IL-17RA axis [1]. The biological relevance is underscored by the fact that the final compounds from this patent series exhibit pIC₅₀ values of 8.2–8.3 against IL-17A . While the non-methylated precursor (3-amino-4-iodopyridine, CAS 105752-11-2) can also be used in cross-couplings, the N-methyl group is structurally essential for the downstream pharmacophore, making the pre-methylated building block a strategic procurement choice that avoids a post-coupling N-methylation step.

IL-17A modulation Autoimmune disease Patent-protected intermediate

High-Impact Application Scenarios for 4-Iodo-N-methylpyridin-3-amine Based on Quantitative Differentiation Evidence


Late-Stage Functionalization via Sequential Pd-Catalyzed Cross-Coupling Followed by Nucleophilic Pyridinium Displacement

The unique combination of a 4-iodo substituent (competent for oxidative addition to Pd(0) via the concerted mechanism [1]) and an N-methylamino group (convertible to an N-methylpyridinium salt susceptible to nucleophilic substitution [2]) enables a two-step diversification sequence that is not accessible with the 3-iodo positional isomer. Step 1: Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig coupling at the 4-iodo position installs a first diversity element. Step 2: N-methylpyridinium salt formation followed by nucleophilic displacement introduces a second diversity element at the pyridine ring. This orthogonal reactivity profile is particularly valuable for generating compound libraries in medicinal chemistry programs where scaffold decoration diversity correlates with hit expansion success.

Targeted Synthesis of IL-17A Modulator Pharmacophores for Autoimmune Disease Programs

Patent WO2021239743A1 [3] explicitly employs 4-iodo-N-methylpyridin-3-amine as a key intermediate en route to IL-17A modulators with pIC₅₀ values of 8.2–8.3. The N-methyl group is structurally integral to the pharmacophore, and the 4-iodo position serves as the cross-coupling handle for attaching the aryl/heteroaryl moiety that engages the IL-17A/IL-17RA protein-protein interface. For organizations competing in the IL-17A space (psoriasis, psoriatic arthritis, ankylosing spondylitis), procuring this exact building block—rather than the 3-iodo isomer or the non-methylated precursor—ensures alignment with the patent-validated synthetic route and avoids intellectual property divergence.

Crystal Engineering and Affinity Chromatography Stationary Phase Design Exploiting Strong Iodine Halogen Bonding

The quantitative crystallographic data showing that N-methyl-iodopyridinium cations form halogen bonds with I···N distances as short as 2.789 Å and normalized interaction ratios (R_IN) of 0.790–0.883 [2] establishes this compound class as a premier halogen bond donor for supramolecular applications. In affinity chromatography, where halogen bond strength must rival that of hydrogen bonds to achieve useful retention, the iodopyridinium moiety has been successfully employed for protein separation [2]. The 4-iodo regioisomer offers the additional advantage of synthetic accessibility to the N-methylpyridinium salt with a predictable halogen bond vector oriented para to the pyridinium nitrogen, simplifying the rational design of co-crystal formers and stationary phase ligands.

Medicinal Chemistry Scaffold for Kinase Inhibitor Design Leveraging the Pyridin-3-amine Pharmacophore

The pyridin-3-amine core is a validated pharmacophore in multitargeted protein kinase inhibitor design, as demonstrated by the series of pyridin-3-amine derivatives that achieved 66.1% tumor growth inhibition (TGI) in NCI-H1581 NSCLC xenografts with nanomolar-level inhibition against FGFR1/2/3, RET, EGFR, DDR2, and ALK [4]. While 4-iodo-N-methylpyridin-3-amine itself is a building block rather than a final drug candidate, its LogP of 1.73 and TPSA of 24.9 Ų place it in a favorable physicochemical space for fragment-based or structure-based drug design. The iodine atom serves a dual purpose: as a synthetic handle for diversification and as a heavy atom for X-ray crystallographic phasing of protein-ligand co-crystal structures, accelerating structure-guided optimization cycles.

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